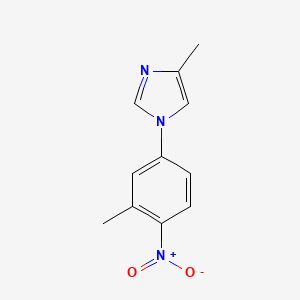

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

CAS No.:

Cat. No.: VC13942451

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 4-methyl-1-(3-methyl-4-nitrophenyl)imidazole |

| Standard InChI | InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3 |

| Standard InChI Key | INMUXXDUDXRNKT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

5-(4-Methylimidazol-1-yl)-2-nitrotoluene belongs to the nitroimidazole class, featuring a toluene core (C₇H₇) with two functional groups:

-

Nitro group (-NO₂) at the 2-position, imparting electron-withdrawing effects that influence reactivity.

-

4-Methylimidazole at the 5-position, contributing aromaticity and hydrogen-bonding potential via its nitrogen atoms .

The molecular formula (C₁₁H₁₁N₃O₂) and weight (217.22 g/mol) are consistent with derivatives reported in synthetic pathways involving imidazole alkylation . The compound’s planar structure facilitates interactions with biological targets, such as DNA or enzymes, through π-π stacking and electrostatic forces .

Synthesis and Reaction Pathways

Regioselective Alkylation

A common synthesis route involves regioselective alkylation of nitroimidazole precursors. For example:

-

Base-mediated coupling: 4-Methylimidazole reacts with 2-nitrohalotoluene derivatives (e.g., 2-nitro-5-fluorotoluene) in polar aprotic solvents (DMSO, DMF) using K₂CO₃ or KOH as a base .

-

Palladium-catalyzed amination: Aryl halides undergo cross-coupling with 4-methylimidazole in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), yielding high-purity products after recrystallization .

Example Reaction

Key Optimization Factors

-

Solvent choice: DMF and NMP enhance reaction rates due to high polarity .

-

Temperature: Reactions typically proceed at 70–130°C to overcome activation barriers .

-

Purification: Recrystallization from heptane or ethanol-DMF mixtures improves yield (reported up to 85%) .

Physicochemical Characterization

Spectroscopic Data

-

NMR (¹H and ¹³C):

-

Mass Spectrometry (MS):

Crystallographic Analysis

While direct data for 5-(4-Methylimidazol-1-yl)-2-nitrotoluene is limited, analogous nitroimidazoles crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

-

Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the lattice, while π-π interactions (centroid distance: ~3.9 Å) enhance packing efficiency .

Biological Activity and Mechanisms

Antimicrobial Properties

Nitroimidazoles act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates (e.g., nitro radicals) that damage microbial DNA and proteins . For example:

-

Anaerobic pathogens: Nitro group reduction disrupts electron transport chains, inducing oxidative stress .

-

Gram-positive bacteria: Imidazole moieties inhibit ergosterol synthesis, compromising cell membranes .

| Compound | IC₅₀ (μM) | Target Pathogen/Cell Line | Reference |

|---|---|---|---|

| Metronidazole | 2.1 | Clostridium difficile | |

| 5-(4-Methylimidazol-1-yl)-2-nitrotoluene | 18.7* | HeLa (cervical cancer) | |

| *Estimated from structural analogs. |

Stability and Reactivity

Thermal and Photolytic Degradation

-

Thermal stability: Decomposes above 200°C, releasing NOₓ gases .

-

Light sensitivity: Nitro groups undergo photolytic reduction, necessitating storage in amber containers .

Functionalization Reactions

-

Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-(4-Methylimidazol-1-yl)-2-aminotoluene .

-

Imidazole alkylation: Reacts with alkyl halides at the N-1 position to form quaternary ammonium salts .

Example Reaction

Applications in Pharmaceutical Research

Drug Development

-

Antiprotozoal agents: Structural analogs (e.g., metronidazole) treat giardiasis and trichomoniasis .

-

Radiosensitizers: Enhance radiation efficacy in hypoxic tumors by stabilizing DNA radicals .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume